2,3-Dimethyl-2-hexene

Beschreibung

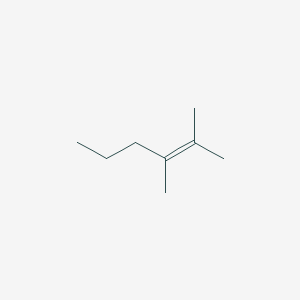

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYAVZGBAJFMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221638 | |

| Record name | 2,3-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-20-2 | |

| Record name | 2,3-Dimethyl-2-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYL-2-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-2-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F29TG2XKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Organic Chemistry of 2,3 Dimethyl 2 Hexene

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond attacks an electrophile. In the case of 2,3-dimethyl-2-hexene, a tetrasubstituted alkene, these reactions exhibit specific mechanistic pathways and product outcomes.

Ozonolysis Pathways and Subsequent Product Formation

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. askfilo.com When this compound reacts with ozone (O₃) followed by a reductive workup with dimethyl sulfide (B99878) (CH₃)₂S, the double bond is broken, yielding two ketone products. vaia.com The mechanism involves the initial formation of a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide. Subsequent treatment with a reducing agent cleaves the ozonide to furnish the final carbonyl compounds.

Specifically, the ozonolysis of this compound results in the formation of acetone (B3395972) and pentan-2-one. vaia.com

Reaction Scheme: this compound + O₃ → Molozonide → Ozonide Ozonide + (CH₃)₂S → Acetone + Pentan-2-one

Hydration and Hydrohalogenation Mechanisms, Including Carbocation Rearrangements

Hydration: The acid-catalyzed hydration of alkenes involves the addition of water across the double bond to form an alcohol. pressbooks.pub This reaction typically proceeds through a carbocation intermediate. masterorganicchemistry.com For this compound, protonation of the double bond by a strong acid like sulfuric acid (H₂SO₄) leads to the formation of a tertiary carbocation. pressbooks.pubmasterorganicchemistry.com Subsequent attack by water, a nucleophile, on the carbocation, followed by deprotonation, yields the alcohol product. masterorganicchemistry.com Due to the stability of the initial tertiary carbocation formed from this compound, rearrangements are generally not observed in this specific hydration reaction. The major product is 2,3-dimethyl-2-hexanol.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes is a classic electrophilic addition reaction. libretexts.org With an unsymmetrical alkene, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. stackexchange.com In the case of the tetrasubstituted this compound, both double-bonded carbons are equally substituted with alkyl groups and have no hydrogen atoms. Protonation by HX will form the more stable tertiary carbocation. The subsequent attack of the halide anion (X⁻) on the carbocation intermediate yields the alkyl halide product. stackexchange.comechemi.com For example, the reaction with HBr would yield 2-bromo-2,3-dimethylhexane. Similar to hydration, rearrangements are not expected due to the formation of a stable tertiary carbocation.

It is important to note that in other, less substituted alkenes, carbocation rearrangements, such as hydride or alkyl shifts, can occur to form a more stable carbocation intermediate before the nucleophilic attack. echemi.commsu.edu

Hydroboration-Oxidation Mechanisms in Branched Alkene Systems

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the addition of borane (B79455) (BH₃) to the alkene, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.comlibretexts.org

The hydroboration step is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.com Boron, being the electrophile, adds to the less sterically hindered carbon of the double bond. In the case of this compound, the boron will add to the carbon atom that minimizes steric interactions with the bulky alkyl groups. This results in the formation of an organoborane intermediate.

The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. masterorganicchemistry.com This leads to the formation of an alcohol where the hydroxyl group is attached to the less substituted carbon of the original double bond, an anti-Markovnikov product. For this compound, the hydroboration-oxidation product is 2,3-dimethyl-3-hexanol (B1581839).

Elimination Reactions Leading to this compound

Elimination reactions are processes in which a pair of atoms or groups are removed from a molecule, usually resulting in the formation of a double bond. The formation of this compound can be achieved through such reactions.

E2 Mechanism and Factors Governing Regioselectivity (e.g., Zaitsev Rule, Steric Effects of Bulky Bases)

The E2 (bimolecular elimination) reaction is a one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.orgmasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ucsb.edu

Zaitsev's Rule: In elimination reactions where more than one alkene product can be formed, Zaitsev's rule predicts that the major product will be the more substituted, and therefore more stable, alkene. amazonaws.compearson.com For example, the dehydrohalogenation of 3-bromo-2,3-dimethylhexane with a small, strong base like sodium ethoxide would favor the formation of the tetrasubstituted alkene, this compound, over the less substituted alternatives. chegg.com

Steric Effects of Bulky Bases: The regioselectivity of an E2 reaction can be influenced by the size of the base used. msu.edu While small bases favor the formation of the Zaitsev product, bulky bases, such as potassium tert-butoxide, can have difficulty accessing the more sterically hindered proton required to form the Zaitsev product. libretexts.org Consequently, bulky bases preferentially abstract a less hindered proton, leading to the formation of the less substituted alkene, known as the Hofmann product.

| Base | Product Favored | Example Substrate | Major Product |

| Sodium Ethoxide (Small Base) | Zaitsev (more substituted) | 3-Bromo-2,3-dimethylhexane | This compound chegg.com |

| Potassium tert-Butoxide (Bulky Base) | Hofmann (less substituted) | 2-Bromo-2,3-dimethylbutane | 2,3-Dimethyl-1-butene (B117154) libretexts.org |

Stereochemical Aspects of Elimination Pathways

The E2 reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product. chemistrysteps.comnumberanalytics.com This is due to the requirement for a specific geometric arrangement of the proton being removed and the leaving group. The most common and lowest energy pathway requires an anti-periplanar arrangement, where the proton and the leaving group are on opposite sides of the carbon-carbon bond and in the same plane. masterorganicchemistry.commgscience.ac.in

This anti-periplanar requirement dictates which stereoisomeric alkene is formed. For a substrate with a single beta-hydrogen, the reaction is stereospecific, yielding a single alkene isomer. chemistrysteps.com If there are two beta-hydrogens, the reaction is stereoselective, with the major product being the more stable trans (E) alkene, as the transition state leading to its formation is lower in energy. chemistrysteps.com

E1 (unimolecular elimination) reactions, in contrast, proceed through a carbocation intermediate and are not stereospecific. ucsb.edunumberanalytics.com This allows for bond rotation before elimination, typically resulting in a mixture of cis and trans isomers, with the more stable trans isomer being the major product.

| Reaction Type | Stereochemistry | Key Feature |

| E2 | Stereospecific | Requires anti-periplanar arrangement of H and leaving group masterorganicchemistry.commgscience.ac.in |

| E1 | Not Stereospecific | Proceeds through a carbocation intermediate numberanalytics.com |

Catalytic Reaction Mechanisms Involving this compound

Homogeneous and Heterogeneous Catalysis in Alkene Transformations

Catalytic processes that transform alkenes are broadly categorized as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often involving soluble transition-metal complexes. savemyexams.com These reactions typically occur under milder conditions and can offer high selectivity. For instance, the hydroformylation of alkenes is a prime example of homogeneous catalysis where a dissolved metal complex is essential. wikipedia.org

Conversely, heterogeneous catalysis involves a catalyst in a different phase from the reactants, usually a solid catalyst with gaseous or liquid reactants. savemyexams.com These catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al2O3), are prized for their ease of separation from the reaction mixture. masterorganicchemistry.com The mechanism in heterogeneous catalysis involves the adsorption of reactants onto the catalyst's surface, reaction on the surface, and subsequent desorption of the products. savemyexams.com

For sterically hindered alkenes like this compound, the accessibility of the double bond to the catalytic site is a critical factor. In homogeneous systems, the ligand environment of the metal catalyst can be tailored to accommodate bulky substrates. However, extreme steric hindrance can still impede reactivity. nih.govresearchgate.net In heterogeneous catalysis, the reaction occurs on the catalyst surface, which can be less sensitive to steric bulk compared to the tightly coordinated metal centers in homogeneous catalysts. nih.govresearchgate.net However, the adsorption of a highly substituted alkene onto the catalyst surface can still be a rate-limiting step. msu.edu

Detailed Mechanistic Investigations of Metal-Catalyzed Processes (e.g., Hydroformylation, Hydrogenation, Cross-Dimerization)

The steric bulk of this compound presents a significant challenge for many metal-catalyzed reactions.

Hydroformylation , the addition of a formyl group and a hydrogen atom across the double bond, is particularly sensitive to steric effects. wikipedia.org While highly effective for terminal and less substituted internal alkenes, the hydroformylation of tetrasubstituted alkenes like this compound is often inefficient. For example, under conditions where less sterically hindered alkenes like 3,3-dimethyl-1-butene (B1661986) and 1-hexene (B165129) are readily hydroformylated, 2,3-dimethyl-2-butene (B165504) (a close analog to this compound) shows no reaction due to steric hindrance. scielo.org.mx The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium-hydride complex, followed by insertion of the alkene into the Rh-H bond. uva.nl The significant steric crowding in this compound would strongly disfavor this insertion step.

Hydrogenation is the addition of hydrogen across the double bond, typically using a heterogeneous catalyst like Pd/C or a homogeneous catalyst like Wilkinson's catalyst. masterorganicchemistry.compressbooks.pub While thermodynamically favorable, the reaction requires a catalyst to overcome a high activation energy. pressbooks.publibretexts.org The mechanism on a solid catalyst surface involves the adsorption of both hydrogen and the alkene. libretexts.org For tetrasubstituted alkenes, this process is challenging. Homogeneous catalysts often show low reactivity towards sterically hindered alkenes due to the difficulty of the substrate coordinating with the metal center. nih.govresearchgate.net However, specialized heterogeneous catalysts, such as planar tetranuclear palladium clusters on activated carbon (1/AC) and Pt-Ni bimetallic alloys, have shown enhanced activity for the hydrogenation of sterically hindered tetrasubstituted alkenes. nih.govresearchgate.netacs.org The 1/AC catalyst, for example, was able to hydrogenate diethyl isopropylidenemalonate, a tetrasubstituted alkene, with a turnover number of 556. acs.org

| Catalyst | Substrate | Conditions | Conversion/Yield | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| Planar Tetranuclear Pd Cluster on Activated Carbon (1/AC) | Diethyl isopropylidenemalonate | 1 atm H₂, room temperature, 18 h | Quantitative yield | 556 | acs.org |

| Pt-Ni/SiO₂ Bimetallic Alloy | Unactivated, sterically-bulky tetrasubstituted olefins | - | High diastereoselectivity | - | nih.govresearchgate.net |

Cross-Dimerization reactions involving highly branched alkenes are also influenced by steric factors. Nickel-catalyzed hydrodimerization of sterically hindered 1,1-disubstituted alkenes has been achieved, yielding linear dimers. chemrxiv.org The mechanism is thought to proceed through a Ni/alkene double insertion pathway. chemrxiv.org While direct studies on the cross-dimerization of this compound are scarce, research on similar systems suggests that achieving high selectivity for cross-products over homo-dimerization is a significant challenge, often governed by statistical distributions. chemrxiv.org

Radical and Pericyclic Reactions of Highly Branched Alkenes (e.g., Ene Reactions)

Beyond catalytic transformations, this compound can participate in radical and pericyclic reactions, which follow different mechanistic pathways.

Radical reactions can be initiated by various radical species. For instance, the gas-phase reaction of hydroxyl (OH) radicals with alkenes is a significant atmospheric process. nih.gov Studies on the ozonolysis of 2,3-dimethyl-2-butene, a structurally similar tetrasubstituted alkene, show that it primarily decomposes through a vinylhydroperoxide channel, yielding nearly 100% OH radicals. rsc.org This indicates a propensity for highly branched alkenes to undergo specific radical fragmentation pathways. The nitrate (B79036) radical (NO₃) has also been shown to initiate the oxidation of 2,3-dimethyl-2-butene. rsc.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. aakash.ac.inlibretexts.org The ene reaction is a type of pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a second component with a multiple bond (the "enophile"). wikipedia.org The reaction proceeds via a 1,5-hydrogen shift and the formation of a new sigma bond. wikipedia.org For an unsymmetrical alkene like this compound, the regioselectivity of the ene reaction is a key consideration. Studies on the ene reactions of singlet oxygen and triazolinediones with unsymmetrical alkenes have shown that regioselectivity is controlled by nonbonded interactions in the isomeric transition states rather than by the rotational barriers of the alkyl groups. uoc.gr In the case of 2,3-dimethyl-2-pentene, a similar tetrasubstituted alkene, the ethyl group, which has a higher rotational barrier, is found to be completely inactive in the ene reaction. uoc.gr This suggests that for this compound, hydrogen abstraction would likely occur from one of the methyl groups or the methylene (B1212753) group of the propyl chain, depending on the steric demands of the transition state.

| Alkene | Enophile | Key Mechanistic Finding | Reference |

|---|---|---|---|

| 2,3-Dimethyl-2-pentene | Singlet Oxygen / Triazolinedione | The ethyl group with a higher rotational barrier is inactive; reactivity is controlled by transition state nonbonded interactions. | uoc.gr |

| Unsymmetrical cis-alkenes | Singlet Oxygen / Triazolinedione | Regioselective double-bond formation occurs at the larger alkyl group. | uoc.gr |

Stereochemical Considerations in 2,3 Dimethyl 2 Hexene Chemistry

Geometric Isomerism (Cis/Trans) and Alkene Stability

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism that arises from the restricted rotation around a carbon-carbon double bond. libretexts.org For an alkene to exhibit geometric isomerism, each carbon atom involved in the double bond must be bonded to two different substituent groups. libretexts.orgucalgary.ca

The structure of 2,3-dimethyl-2-hexene is CH₃-C(CH₃)=C(CH₃)-CH₂CH₂CH₃. In this molecule, the second carbon atom (C2) of the hexene chain is bonded to two identical methyl (CH₃) groups. Because C2 does not have two different substituents, the condition for geometric isomerism is not met. libretexts.org Consequently, this compound does not have distinct cis or trans isomers.

The stability of an alkene is significantly influenced by the number of alkyl groups attached to the carbons of the double bond. A well-established principle in organic chemistry is that alkene stability increases with the degree of substitution. khanacademy.orgchadsprep.com The order of stability is generally: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. khanacademy.org this compound is a tetrasubstituted alkene, as four carbon groups are directly attached to the double-bond carbons, placing it in the most stable class of alkenes. chadsprep.com

This increased stability is primarily explained by two electronic effects: hyperconjugation and the inductive effect. Hyperconjugation is a stabilizing interaction involving the delocalization of electrons from adjacent sigma (σ) bonds (typically C-H or C-C) into the empty π* antibonding orbital of the double bond. fiveable.meallen.in The more alkyl substituents an alkene has, the greater the number of adjacent σ-bonds that can participate in hyperconjugation, which lowers the energy of the molecule and increases its stability. allen.injove.com Alkyl groups also act as weak electron donors through an inductive effect, which further helps to stabilize the sp²-hybridized carbons of the double bond.

A quantitative method for determining the relative stability of alkenes is by measuring their heats of hydrogenation (ΔH°_hydrog). numberanalytics.com This value represents the enthalpy change when an alkene undergoes catalytic hydrogenation to form the corresponding alkane. libguides.com Since the reaction breaks the π-bond and forms new σ-bonds, the amount of heat released is inversely proportional to the stability of the starting alkene; a more stable alkene has a lower potential energy and therefore releases less heat upon hydrogenation. jove.comnumberanalytics.com

| Alkene | Substitution Pattern | Heat of Hydrogenation (kcal/mol) |

|---|---|---|

| 1-Hexene (B165129) | Monosubstituted | -30.1 |

| cis-2-Hexene | Disubstituted (cis) | -28.5 |

| trans-2-Hexene | Disubstituted (trans) | -27.4 |

| 2-Methyl-2-pentene | Trisubstituted | -26.7 |

| 2,3-Dimethyl-2-butene (B165504) | Tetrasubstituted | -26.6 |

This table presents representative data to illustrate the trend. Values are approximate and sourced from established chemical literature.

Stereochemical Outcomes and Diastereoselectivity in Addition Reactions

The double bond of this compound is prochiral. Although the molecule itself is achiral and cannot exist as geometric isomers, its two faces are enantiotopic. Addition reactions to this double bond can lead to the formation of new stereocenters, and the stereochemical outcome is dictated by the reaction mechanism.

For instance, in the electrophilic addition of a reagent like bromine (Br₂), the reaction typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to this intermediate, resulting in anti-addition. When Br₂ adds to this compound, new stereocenters are created at both C2 and C3. Because the initial attack to form the bromonium ion can occur on either enantiotopic face of the alkene with equal probability, and the subsequent anti-attack is stereospecific, the reaction produces a racemic mixture of the two enantiomers of the anti-addition product. This process is considered diastereoselective because the syn-addition diastereomer is not formed, but it is not enantioselective as both enantiomers of the product are generated in equal amounts.

Similarly, other addition reactions, such as hydroboration-oxidation, would also lead to specific stereochemical outcomes. The diastereoselectivity of additions can be influenced by the presence of chiral reagents or catalysts, which can favor the formation of one diastereomer over another. researchgate.netnih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Stereoselective and Stereospecific Approaches in the Synthesis of Substituted Alkenes

The synthesis of highly substituted alkenes, particularly tetrasubstituted ones, presents a significant challenge in organic chemistry due to steric hindrance. researchgate.net While this compound itself lacks geometric isomers, the principles of stereoselective synthesis are crucial for preparing other tetrasubstituted alkenes where E/Z isomerism is possible. rsc.org

Several modern synthetic methods have been developed to control the stereochemical outcome in the formation of tetrasubstituted double bonds. redalyc.org These strategies include:

Carbometalation of Internal Alkynes : This involves the addition of an organometallic reagent across an alkyne. For instance, a sequential carbocupration followed by a sulfur-lithium exchange has been used to generate tetrasubstituted alkenes with high control over the double-bond geometry. nih.gov

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. These reactions can couple stereodefined alkenyl boronic esters or enol tosylates with organohalides to construct tetrasubstituted alkenes with high stereoselectivity. researchgate.netmdpi.com

Modifications of Carbonyl Compounds : Methods starting from 1,2-diketones can be transformed into oxyphosphonium salts, which then engage in Suzuki-Miyaura coupling to yield tetrasubstituted alkenes stereoselectively. researchgate.net

These advanced synthetic approaches highlight the ongoing efforts to overcome the steric and stereochemical challenges associated with constructing complex, highly substituted alkene frameworks. rsc.org

Theoretical and Computational Investigations of 2,3 Dimethyl 2 Hexene

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of 2,3-Dimethyl-2-hexene. These methods solve approximations of the Schrödinger equation to yield information about a molecule's energy, electron distribution, and other key properties. By modeling the molecule's orbitals and electrostatic potential, researchers can predict sites susceptible to electrophilic or nucleophilic attack, thereby understanding its inherent reactivity.

Density Functional Theory (DFT) is a versatile computational method used to investigate the step-by-step mechanisms of chemical reactions involving alkenes. metu.edu.tr For a trisubstituted alkene such as this compound, DFT can be employed to map the potential energy surface for various reactions, including important processes like epoxidation and ene reactions.

These studies involve:

Mapping Reaction Pathways: By calculating the energy of the system at various points along a reaction coordinate, from reactants to products, a detailed pathway is constructed. This helps in identifying key intermediates and understanding the sequence of bond-breaking and bond-forming events.

Characterizing Transition States: A critical component of these studies is the identification and characterization of transition states—the highest energy point on the reaction pathway. The geometry and energetic properties of the transition state are crucial for determining the reaction rate.

Calculating Activation Parameters: From the transition state calculations, key activation parameters such as the activation energy (Ea) can be derived. This parameter represents the minimum energy required for the reaction to occur and is directly related to the reaction kinetics.

For instance, in the context of alkene ozonolysis, the reactivity is strongly influenced by the structure and chemical composition of substituent groups. rsc.org Alkenes with more electron-donating alkyl groups, like this compound, generally exhibit higher reactivity towards electrophiles compared to less substituted alkenes. rsc.orgstudentdoctor.net DFT calculations can quantify these electronic effects and predict how they influence the energy barriers of reactions.

Table 1: Illustrative DFT-Calculated Activation Energies for Alkene Reactions This table presents hypothetical data to illustrate typical outputs of DFT studies on alkene reactivity. Actual values for this compound would require specific, dedicated calculations.

| Reaction Type | Alkene | Activation Energy (kcal/mol) |

| Epoxidation | Ethene | 22.5 |

| Epoxidation | Propene | 20.1 |

| Epoxidation | This compound | 17.8 |

| Ozonolysis | Ethene | 10.5 |

| Ozonolysis | Propene | 8.7 |

| Ozonolysis | This compound | 7.2 |

Beyond activation energies, computational methods provide a comprehensive analysis of the energetics of a reaction. This includes the calculation of key thermodynamic quantities that govern reaction feasibility and spontaneity.

Activation Enthalpies (ΔH‡): This term represents the change in enthalpy when the reactants move to the transition state. It is closely related to the activation energy and provides insight into the heat required to initiate the reaction.

Activation Entropies (ΔS‡): This value reflects the change in disorder from the reactants to the transition state. A negative value suggests a more ordered transition state (e.g., in a cycloaddition reaction where two molecules combine), which can lead to a slower reaction rate.

Activation Volumes (ΔV‡): This parameter describes the change in volume from the reactants to the transition state and is particularly useful for understanding reactions under high pressure.

By calculating the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡), chemists can obtain a more complete picture of reaction kinetics under specific temperature conditions. These energetic calculations are vital for comparing competing reaction pathways and predicting the major products of a reaction.

Molecular Dynamics and Conformational Analysis of Highly Branched Alkene Systems

Highly branched alkenes like this compound possess significant conformational flexibility due to rotation around their numerous carbon-carbon single bonds. uoh.edu.iq Understanding this flexibility is crucial as the specific three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. acs.orgnih.gov These simulations model the movement of atoms over time based on classical mechanics, allowing researchers to observe the dynamic behavior of the molecule and identify its preferred spatial arrangements. acs.org

Conformational analysis, often performed in conjunction with quantum chemical calculations, aims to:

Identify all possible stable conformers (energy minima).

Determine the relative energies of these conformers to find the most stable, and therefore most populated, conformations.

Calculate the energy barriers for rotation between different conformers.

For a molecule like this compound, the interactions between the bulky alkyl groups can lead to significant steric strain in certain conformations, making them less stable. Computational analysis can precisely quantify these steric effects. hawaii.edu

Table 2: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on general principles of conformational analysis. Actual values would require specific calculations.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Anti) | 180° | 0.00 | 70 |

| B (Gauche) | 60° | 0.90 | 20 |

| C (Eclipsed) | 0° | 4.50 | <1 |

Development and Application of Structure-Activity Relationships (SAR) for Alkene Reactivity

Structure-Activity Relationships (SAR) are models that correlate the structural features of a molecule with its chemical reactivity or biological activity. researchgate.net For alkenes, SARs are developed to predict reaction rate constants based on the molecule's constitution, such as the degree and type of substitution around the double bond. researchgate.net

The reactivity of this compound can be estimated using SAR models developed for various atmospheric and synthetic reactions. researchgate.net For example, in gas-phase reactions with hydroxyl (OH) radicals, the rate of reaction is highly dependent on the alkene's structure. researchgate.net The electron-donating nature of the three alkyl groups attached to the double bond in this compound increases the electron density of the pi bond, making it more susceptible to attack by electrophilic species like OH radicals and ozone. rsc.orgresearchgate.net

SAR models are often quantitative (QSAR) and use computational descriptors to build a mathematical relationship between structure and reactivity. researchgate.net These descriptors can include:

Electronic parameters: Ionization potential, electron affinity.

Topological indices: Descriptors of molecular branching and size. metu.edu.tr

Steric parameters: Descriptors related to the bulkiness of substituent groups.

By inputting these descriptors for this compound into a validated QSAR model, its reactivity in specific reactions can be predicted without the need for new experiments or extensive computations. researchgate.net

Computational Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation. DFT calculations can accurately compute parameters that correspond to various spectroscopic techniques.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predicted spectra can be compared with experimental data to confirm the structure of a compound or to identify unknown products in a reaction mixture.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be computed, which correspond to the absorption peaks in an IR spectrum. This allows for the identification of functional groups and can provide insight into bonding and molecular structure. For this compound, key predicted vibrational modes would include the C=C stretch and various C-H stretching and bending modes.

These computational predictions are not only useful for structural confirmation but can also provide mechanistic insights. For example, by calculating the expected spectra of proposed intermediates or transition states, it may be possible to find experimental evidence for their existence in time-resolved spectroscopic studies.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Values are estimated based on typical chemical shifts for similar structures and would be refined by specific quantum chemical calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH3) | 14.2 |

| C2 (C=) | 132.5 |

| C3 (C=) | 125.8 |

| C4 (CH2) | 35.1 |

| C5 (CH2) | 23.4 |

| C6 (CH3) | 14.0 |

| C2-Methyl | 21.0 |

| C3-Methyl | 20.5 |

Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Pathway Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of molecular structure. emerypharma.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom in a molecule can be mapped. emerypharma.commdpi.com For 2,3-dimethyl-2-hexene, NMR is crucial for confirming the position of the double bond and the arrangement of the methyl and ethyl groups.

Detailed ¹H and ¹³C NMR studies provide definitive structural confirmation. nih.govtandfonline.com The ¹H NMR spectrum displays characteristic signals for the different types of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, including the sp²-hybridized carbons of the alkene group. nih.govspectrabase.com

¹H NMR Spectral Data for this compound This table summarizes the expected chemical shifts for the protons in this compound. The exact values can vary slightly based on the solvent and instrument frequency. chemicalbook.com

| Protons | Multiplicity | Chemical Shift (ppm) | Integration |

| -CH₂- (C4) | Quartet (q) | ~2.03 | 2H |

| =C(CH₃)₂ | Singlet (s) | ~1.64 | 6H |

| =C(CH₃)- | Singlet (s) | ~1.63 | 3H |

| -CH₃ (C5) | Triplet (t) | ~0.94 | 3H |

Table 1: Proton NMR data for this compound. chemicalbook.com

¹³C NMR Spectral Data for this compound The ¹³C NMR spectrum provides key information on the carbon skeleton. spectrabase.com The signals for the quaternary carbons in the double bond are particularly diagnostic.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 12.5 |

| C2 | 21.0 |

| C3 | 23.3 |

| C4 | 125.7 |

| C5 | 123.5 |

| C6 | 32.1 |

| C7 | 14.2 |

| C8 | 21.4 |

Table 2: Carbon-13 NMR data for this compound in CDCl₃. spectrabase.com

Mass Spectrometry Applications in Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nist.gov In the context of this compound, GC-MS (Gas Chromatography-Mass Spectrometry) is particularly useful for identifying the compound in complex mixtures and for monitoring the progress of reactions, such as its synthesis or subsequent transformations. nih.govscienceopen.com

Upon electron ionization, the this compound molecule (molar mass 112.21 g/mol ) forms a molecular ion (M⁺) with a corresponding mass-to-charge ratio (m/z) of 112. nih.govnist.gov This molecular ion can then undergo fragmentation through various pathways, primarily involving the cleavage of C-C bonds. gatech.edu The stability of the resulting carbocations dictates the most abundant peaks in the spectrum. pressbooks.pub For alkenes, fragmentation often occurs at the allylic position, which is the bond adjacent to the double bond, as this leads to a resonance-stabilized allylic cation. gatech.edu

Key Fragmentation Pattern for this compound The mass spectrum of this compound is characterized by specific fragment ions that help confirm its structure.

| m/z Value | Proposed Fragment | Comments |

| 112 | [C₈H₁₆]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of a methyl group (M-15) |

| 83 | [C₆H₁₁]⁺ | Loss of an ethyl group (M-29) |

| 69 | [C₅H₉]⁺ | Allylic cleavage, loss of a propyl radical |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Table 3: Common fragment ions observed in the mass spectrum of this compound. nist.govlibretexts.orgdocbrown.info

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de It is an effective method for identifying functional groups and can be used to track the progress of a reaction by monitoring the disappearance of reactant absorptions and the appearance of product absorptions. pressbooks.pubuni-siegen.de

For this compound, IR spectroscopy can confirm the presence of the C=C double bond and the different types of C-H bonds (sp² and sp³). wvu.edulibretexts.orgspectroscopyonline.com The tetrasubstituted nature of the double bond in this compound means the C=C stretching vibration in the IR spectrum is typically weak or absent due to the small change in dipole moment during the vibration. s-a-s.org However, this bond often produces a strong signal in the Raman spectrum, making the two techniques complementary. acs.org

Characteristic Infrared Absorption Bands for this compound The IR spectrum provides a "fingerprint" for the molecule, with specific bands corresponding to its functional groups. libretexts.orgpressbooks.pub

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850–2960 | C(sp³)–H Stretch | Strong |

| ~3000-3100 | C(sp²)–H Stretch | Medium (often weak for this structure) |

| 1640–1680 | C=C Stretch | Weak to very weak (tetrasubstituted) |

| 1450–1470 | C–H Bend (scissoring) | Medium |

| 1370–1380 | C–H Bend (methyl rock) | Medium |

Table 4: Key IR absorption frequencies for this compound. wvu.edulibretexts.orglibretexts.org

Applications of 2,3 Dimethyl 2 Hexene As a Model Compound in Chemical Research and Industrial Processes

Utility in Fundamental Studies of Alkene Oligomerization and Polymerization Processes

2,3-Dimethyl-2-hexene is utilized in research focused on the oligomerization and polymerization of alkenes. Oligomers and polymers of alkenes are of significant industrial importance, serving as precursors for fuels, lubricants, and various materials. mdpi.com The study of model compounds like this compound helps in understanding the reaction mechanisms and the influence of catalyst systems.

Transition metal complexes are often employed as catalysts in these processes. mdpi.comresearchgate.net For instance, nickel-based catalysts have been investigated for the oligomerization of olefins like propylene, where the goal is to selectively produce specific dimers such as 2,3-dimethylbutenes. researchgate.netifpenergiesnouvelles.fr The structure of the alkene, including the degree and position of substitution, significantly impacts the catalytic activity and the selectivity of the products. researchgate.net

In the context of 1-butene (B85601) oligomerization over carbon-supported cobalt catalysts, this compound is one of the many branched dimer products that can be formed. osti.gov Mechanistic studies on nickel-catalyzed alkene oligomerization suggest that with 2-butene (B3427860) as a reactant, the formation of 3,4-dimethyl-2-hexene (B101118), a di-branched dimer, is expected through various insertion sequences. rsc.org The formation of such specific isomers provides insight into the underlying coordination-insertion mechanism of the catalytic cycle. rsc.org

Research has also explored the use of various catalytic systems, including those based on zirconium and hafnium, for the oligomerization of α-olefins. mdpi.com While these studies often focus on linear α-olefins, the principles and catalytic behaviors observed can be extended to understand the reactions of more complex, branched alkenes like this compound.

| Catalyst System | Alkene Reactant(s) | Key Findings/Products Mentioned | Reference |

|---|---|---|---|

| Nickel(0) complexes with polymer-anchored β-dithioacetylacetonate ligands | Propylene | Highly active and selective for 2,3-dimethylbutenes. | researchgate.net |

| Carbon supported Cobalt | 1-Butene | This compound is a potential product. | osti.gov |

| Nickel sites on ordered microporous and mesoporous materials | 2-Butene | Formation of 3,4-dimethyl-2-hexene is predicted. | rsc.org |

| Zirconocenes and organoaluminum cocatalysts | 1-Hexene (B165129) | Produces dimers and higher oligomers. | mdpi.com |

Role as an Intermediate or Building Block in the Synthesis of Complex Organic Molecules (e.g., Pharmaceuticals, Agrochemicals, Specialty Fragrances)

The unique structure of this compound and related dimethylalkenes makes them valuable intermediates in the synthesis of a variety of complex organic molecules.

Fragrances and Flavors: this compound is noted for its use in the production of fragrances and flavors, possessing a fruity odor. guidechem.com Its isomer, 3,4-dimethyl-2-hexene, is also used for similar purposes. guidechem.com Phenyl derivatives of 2,4-dimethyl-2-hexene are also utilized in the perfume industry. google.com

Pharmaceuticals and Agrochemicals: Branched alkenes, in general, are important building blocks for pharmaceuticals and agrochemicals. lookchem.com For example, 2,3-dimethyl-2-butene (B165504), a related compound, is a key intermediate for agrochemicals, medicines, and cosmetic materials. google.com The synthesis of 2,5-dimethyl-2,5-hexanediol, a precursor for pyrethroid insecticides, highlights the importance of dimethyl-substituted hydrocarbon chains in agrochemical production. google.com While direct synthesis pathways from this compound are not extensively detailed in the provided results, its structural motifs are relevant to these fields. For instance, the synthesis of 2',3'-dideoxynucleoside derivatives, some of which are anti-HIV drugs, involves complex organic transformations where alkene precursors could play a role. mdpi.com Similarly, the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid involves intermediates derived from branched alkenes and alkynes. google.com

Employment as a Hydrogen Acceptor in Catalytic C-H Activation Studies

In the field of C-H activation, alkenes are often used as "hydrogen acceptors." This process involves the transfer of hydrogen atoms from a substrate to the alkene, which becomes saturated in the process. This allows for the functionalization of otherwise unreactive C-H bonds.

While neohexene ((CH₃)₃CCH=CH₂) is a commonly cited example of a hydrogen acceptor in C-H activation studies, the principles apply to other alkenes as well. wikipedia.org The double bond in alkenes like this compound can accept hydrogen atoms, facilitating catalytic dehydrogenation reactions.

C-H activation is a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. For example, transition metal-catalyzed C-H activation allows for the hydroarylation of unactivated terminal alkenes. acs.org Other studies have focused on the palladium(II)-mediated C(alkenyl)–H activation for the synthesis of 1,3-dienes. nih.gov These reactions often face challenges with selectivity, particularly with internal di- or tri-alkyl substituted alkenes due to the presence of multiple potential C-H activation sites. nih.gov The use of directing groups can help control the regioselectivity of these reactions. oup.combeilstein-journals.org

Significance in Investigating Atmospheric Reactions and Combustion Chemistry

This compound, as a volatile organic compound (VOC), plays a role in atmospheric chemistry. The reactions of alkenes with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH) are of significant interest due to their impact on air quality and the formation of secondary organic aerosols (SOA).

Ozonolysis: The reaction of alkenes with ozone, known as ozonolysis, leads to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds. askfilo.com The ozonolysis of 2,3-dimethyl-2-butene, a structurally similar alkene, yields two molecules of acetone (B3395972). askfilo.comvedantu.comdoubtnut.com This reaction is a known source of OH radicals in the atmosphere. acs.org Studies on the ozonolysis of various small alkenes, including 2,3-dimethyl-2-butene and trans-3-hexene, have shown the formation of oligomeric species which contribute to SOA. d-nb.infocopernicus.org The Criegee intermediates formed during ozonolysis are key to these oligomerization pathways. d-nb.info

Reaction with OH Radicals: The gas-phase reaction of this compound with hydroxyl radicals is another important atmospheric degradation pathway. Hydroxyl radicals are highly reactive and initiate the oxidation of most VOCs in the troposphere. The rate constants for these reactions are crucial for atmospheric modeling. For example, the rate constants for the reaction of OH radicals with various methyl- and dimethyl-furans, as well as with Z- and E-3-hexene-2,5-dione, have been measured. nih.govacs.org Studies on the OH radical-initiated reactions of furan (B31954) and its alkylated derivatives show the formation of unsaturated 1,4-dicarbonyls. nih.gov

Combustion Chemistry: The combustion of hydrocarbons like this compound is a complex process involving numerous elementary reactions. The heat of combustion is an important thermodynamic property, and for isomers, it is influenced by the stability of the alkene. chegg.com Understanding the combustion chemistry of individual fuel components is essential for developing more efficient and cleaner combustion technologies.

| Reactant | Oxidant | Key Products/Findings | Reference |

|---|---|---|---|

| 2,3-Dimethyl-2-butene | Ozone (O₃) | Yields two molecules of acetone; source of OH radicals. | askfilo.comvedantu.comdoubtnut.comacs.org |

| 2,3-Dimethyl-2-butene | Ozone (O₃) | Forms oligomers contributing to Secondary Organic Aerosol (SOA). | d-nb.infocopernicus.org |

| 2,5-Dimethylfuran | Hydroxyl Radical (OH) | Forms 3-hexene-2,5-dione and other products. | nih.govnih.gov |

| Terminal Alkenes (e.g., 1-hexene) | Ozone (O₃) | Produces OH radicals with varying yields depending on structure. | acs.org |

Q & A

Q. How can spectroscopic methods be optimized to confirm the structure of 2,3-dimethyl-2-hexene in synthetic mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use retention time (e.g., ~15.98 min) and base peak (m/z 83.05) for identification . Compare with reference libraries (e.g., WILEY229.LIB) for fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): Analyze alkene proton signals (δ ~5.2–5.5 ppm for trisubstituted double bond) and methyl group splitting patterns to distinguish from isomers like 4,5-dimethyl-2-hexene .

- Refractive Index and Density: Cross-validate with reported values (refractive index: 1.4244; density: 0.7312 g/cm³) .

Q. What experimental evidence supports the thermodynamic stability of this compound compared to its structural isomers?

Methodological Answer:

- Hydrogenation Calorimetry: Measure heats of hydrogenation. This compound exhibits the lowest enthalpy due to hyperconjugation and three alkyl groups stabilizing the sp² carbons, unlike less substituted isomers (e.g., 4,5-dimethyl-2-hexene) .

- Computational Analysis: Calculate relative stability using density functional theory (DFT) to compare orbital hybridization and substituent effects .

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Volatility Mitigation: Use sealed systems or fume hoods, as it is classified as a volatile organic compound (VOC) with a boiling point of 121.86°C .

- Storage: Maintain under inert gas (N₂/Ar) at low temperatures (-20°C) to prevent oxidation or polymerization .

Advanced Research Questions

Q. How can phase transition enthalpies (e.g., vaporization, sublimation) of this compound be accurately measured?

Methodological Answer:

-

Static Calorimetry: Use a high-precision calorimeter to measure vaporization enthalpy (ΔHvap) within the range of 35–45 kJ/mol, as reported for C7–C8 alkenes .

-

Example Data Table:

Property Value (Literature Range) Method Vaporization Enthalpy 38.2 ± 1.5 kJ/mol Static Calorimetry Melting Point -115.1°C Differential Scanning Calorimetry (DSC) Boiling Point 121.86°C Distillation

Q. How does the stability of this compound influence its reactivity in catalytic hydrogenation or polymerization?

Methodological Answer:

- Catalytic Hydrogenation: Monitor reaction rates with Pd/C or PtO₂ catalysts. The trisubstituted double bond reacts slower than less stable isomers due to steric hindrance and electronic stabilization .

- Polymerization Studies: Use radical initiators (e.g., AIBN) to assess chain propagation efficiency. The bulky substituents may reduce monomer reactivity compared to linear alkenes .

Q. How can contradictions in reported physicochemical properties (e.g., density, refractive index) be resolved?

Methodological Answer:

- Cross-Validation: Replicate measurements using multiple techniques (e.g., densitometry vs. pycnometry for density). Address discrepancies by standardizing temperature (e.g., 20°C) and purity (>98%) .

- Statistical Analysis: Apply t-tests to compare datasets and identify outliers caused by impurities or instrumentation bias .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

Methodological Answer:

Q. How can reaction mechanisms involving this compound be designed to minimize side products?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.